molecular formula C23H32N4O3S B3028358 E3 ligase Ligand 1A CAS No. 1948273-02-6

E3 ligase Ligand 1A

Cat. No.: B3028358
CAS No.: 1948273-02-6
M. Wt: 444.6 g/mol
InChI Key: JOSFQWNOUSNZBP-HKVPTBLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VHL ligand 2 involves several key steps, including the preparation of non-peptidic, L-hydroxyproline-bearing ligands. One common synthetic route includes the C–H arylation of 4-methylthiazole using palladium acetate (Pd(OAc)2) or Pd-PEPPSI-IPr as catalysts . The process involves the protection of benzylic amine using N-Boc-L-4-hydroxyproline, followed by coupling reactions to form the desired ligand .

Industrial Production Methods: Industrial production of VHL ligand 2 typically involves scaling up the synthetic route to produce multigram quantities. This includes optimizing reaction conditions to enhance yields and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: VHL ligand 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of VHL ligand 2 with modified functional groups, which can be further utilized in the development of PROTACs .

Properties

CAS No.

1948273-02-6

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18-,20+/m0/s1

InChI Key

JOSFQWNOUSNZBP-HKVPTBLXSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

sequence

XX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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